molecular formula C15H21NO2S B2563512 N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide CAS No. 2180010-23-3

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide

Cat. No.: B2563512
CAS No.: 2180010-23-3
M. Wt: 279.4
InChI Key: BUOIBRIHUYRONB-UHFFFAOYSA-N
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Description

N-(4-Methylenecyclohexyl)-2-phenylethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylenecyclohexyl group attached to the sulfonamide nitrogen and a 2-phenylethane backbone. Sulfonamides are widely explored for their enzyme inhibitory properties, particularly against cholinesterases (AChE, BChE) and lipoxygenase (LOX), as seen in related compounds . The 4-methylenecyclohexyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity, solubility, and metabolic stability compared to simpler aryl or aliphatic substituents.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOIBRIHUYRONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide typically involves the reaction of 4-methylenecyclohexylamine with 2-phenylethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the sulfonamide nitrogen significantly impacts molecular properties. Key comparisons include:

Compound Name Substituent on N Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
2-Phenylethane-1-sulfonamide (2r) -NH2 193.24 116–118 Unsubstituted sulfonamide; aromatic backbone
3c (from ) Aryl group (unspecified) ~300–350 (estimated) Not reported Aryl sulfonyl group; cholinesterase inhibition
BG14265 2-(Dimethylamino)-2-(thiophen-2-yl)ethyl 338.49 Not reported Heterocyclic (thiophene); tertiary amine
Target Compound 4-Methylenecyclohexyl ~278.07 (calculated) Unknown Aliphatic cyclohexyl group; high lipophilicity
  • Steric and Electronic Effects : The 4-methylenecyclohexyl group in the target compound is bulkier and more hydrophobic than the aryl groups in ’s derivatives (e.g., 3c) or the heterocyclic substituent in BG14265. This may reduce solubility in polar solvents but enhance membrane permeability .
  • Synthetic Complexity : The synthesis of 2-phenylethane-1-sulfonamide derivatives typically involves reacting sulfonyl chlorides with amines (e.g., ’s use of phenethylmagnesium bromide, yielding 56% after purification) . Introducing a cycloaliphatic group like 4-methylenecyclohexyl would require specialized reagents or coupling strategies.

Biological Activity

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide is a sulfonamide compound with potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities. This article explores the biological activity of this specific compound, highlighting its synthesis, characterization, and the results of biological screening against various enzymes.

Synthesis and Characterization

The compound was synthesized through a series of chemical reactions involving the modification of existing sulfonamide structures. The synthesis typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles to form sulfonamides. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry were employed to confirm the structure.

Characterization Data

TechniqueObservations
IRPresence of sulfonyl group (1338, 1447 cm1^{-1}), –NH group (3100 cm1^{-1})
NMRSignals at δ 7.80 (H-2', H-6'), 7.47 (H-4'), 7.26 (H-3', H-5')
Mass SpecMolecular ion peak at m/z 261.343

Biological Activity

The biological activity of this compound was assessed through enzyme inhibition studies. The compound was tested against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).

Enzyme Inhibition Studies

The results indicated varying degrees of inhibition across different enzymes:

EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
AcetylcholinesteraseInactiveEserine: 0.85 ± 0.001
Butyrylcholinesterase2.0 ± 1.01Eserine: 0.85 ± 0.001
LipoxygenaseModerateNot specified

The compound exhibited significant inhibitory activity against BChE, with an IC50 value indicating its potential as a therapeutic agent in conditions where BChE inhibition is beneficial, such as Alzheimer's disease.

Case Studies and Applications

Research has shown that modifications in the sulfonamide structure can lead to enhanced biological activities. For instance, compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit cholinesterase enzymes effectively.

Relevant Case Studies

  • Neuroprotective Effects : A study demonstrated that certain sulfonamides could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection.
  • Antiviral Properties : Some derivatives have shown antiviral activity against viruses like coxsackievirus B, indicating the broad-spectrum potential of sulfonamide compounds.

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